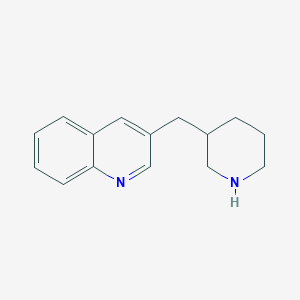

3-Piperidin-3-ylmethyl-quinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H18N2 |

|---|---|

Molecular Weight |

226.32 g/mol |

IUPAC Name |

3-(piperidin-3-ylmethyl)quinoline |

InChI |

InChI=1S/C15H18N2/c1-2-6-15-14(5-1)9-13(11-17-15)8-12-4-3-7-16-10-12/h1-2,5-6,9,11-12,16H,3-4,7-8,10H2 |

InChI Key |

QJPWXCZYSLHBGN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)CC2=CC3=CC=CC=C3N=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthesis of the Quinoline (B57606) Core and its Functionalization

The construction of the quinoline framework is a critical first step, followed by the precise introduction of substituents at key positions to enable the eventual linkage to the piperidine (B6355638) unit.

Friedländer and Related Annulation Reactions for Quinoline Ring Construction

The Friedländer synthesis is a classic and versatile method for the formation of quinoline derivatives. wikipedia.orgjk-sci.comresearchgate.net It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. thieme-connect.comorganicreactions.org This reaction can be catalyzed by acids or bases and proceeds through either an initial aldol (B89426) condensation followed by cyclization and dehydration, or via the formation of a Schiff base followed by an intramolecular aldol-type reaction. wikipedia.orgthieme-connect.com Variations of this reaction, such as the Pfitzinger and Niementowski quinoline syntheses, provide alternative routes to substituted quinolines. wikipedia.orgorganicreactions.org

The operational simplicity and the ready availability of starting materials make the Friedländer synthesis a valuable tool in heterocyclic chemistry. jk-sci.com Catalysts such as trifluoroacetic acid, toluenesulfonic acid, iodine, and various Lewis acids have been employed to promote the reaction. wikipedia.org

Introduction of Substituents at Key Quinoline Positions

Direct functionalization of the quinoline ring at the C3 position is a significant challenge due to the inherent electronic properties of the heterocycle, which typically favor reactions at the C2 and C4 positions. researchgate.netresearchgate.net However, methods for C3 functionalization are crucial for accessing structures like 3-piperidin-3-ylmethyl-quinoline.

One approach involves the use of quinoline N-oxides. Gold-catalyzed C3-H functionalization of quinoline N-oxides has been demonstrated, allowing for the introduction of various nucleophiles. researchgate.netresearchgate.net This method proceeds through a proposed mechanism involving C2-auration followed by a concerted C3 nucleophilic addition. researchgate.netresearchgate.net Another strategy involves the palladium-catalyzed arylation of N-acyl-1,2-dihydroquinolines at the C3 position with arylboronic acids. nih.gov

Electrochemical methods have also been developed for the selective C3-thiolation of quinolines, showcasing the potential for direct C-S bond formation at this position. rsc.org These advanced methodologies provide pathways to introduce a handle at the C3 position, which can then be further elaborated to attach the piperidinyl-methyl group.

Strategies for Piperidine Ring Formation and Attachment

With a functionalized quinoline core in hand, the next critical phase is the construction and attachment of the piperidine ring. Various synthetic strategies can be employed, ranging from direct introduction of a pre-formed piperidine moiety to the de novo synthesis of the piperidine ring onto the quinoline scaffold.

Reductive Amination Routes for Piperidinyl Moiety Introduction

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is highly applicable for attaching a piperidine ring. nih.govresearchgate.net This two-step process typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov In the context of synthesizing this compound, a quinoline-3-carboxaldehyde or a related ketone derivative could be reacted with 3-aminopiperidine under reductive amination conditions.

A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net The choice of reducing agent can be critical for controlling selectivity and avoiding unwanted side reactions. researchgate.net For instance, the reaction of quinoline N-oxide with aminopyridines in the presence of tosyl chloride can lead to reductive amination products. researchgate.net

Cycloaddition and Multicomponent Reactions for Piperidine Synthesis

Cycloaddition reactions offer an efficient way to construct the six-membered piperidine ring. rsc.org Formal [3+3] cycloadditions, for example, can assemble the piperidine ring by forming two new bonds in a single step. rsc.org These reactions can be categorized based on the bonds being formed during the cyclization process. rsc.org

Multicomponent reactions (MCRs) provide a highly convergent approach to complex molecules by combining three or more starting materials in a single synthetic operation. tandfonline.comnih.gov An efficient MCR for the synthesis of highly substituted piperidones has been developed, which could be adapted for the synthesis of precursors to 3-substituted piperidines. thieme-connect.com These reactions often utilize catalysts to promote the cascade of bond-forming events. tandfonline.comrsc.org For example, a one-pot synthesis of a piperidone containing a β-amino acid template has been achieved using a combination of Yb(OTf)₃ and AgOTf as catalysts. tandfonline.com

Stereoselective Synthesis of Piperidine Derivatives

The stereochemistry of the piperidine ring can be crucial for the biological activity of the final compound. Therefore, stereoselective methods for the synthesis of 3-substituted piperidines are of great importance. researchgate.netnih.gov

One approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine (B1217469) derivative to produce 3-substituted tetrahydropyridines with high enantioselectivity. nih.govacs.org These intermediates can then be reduced to the corresponding enantioenriched 3-substituted piperidines. nih.govacs.org

Another strategy starts from readily available chiral precursors, such as L-glutamic acid, to synthesize enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. niscpr.res.in This multi-step route involves esterification, reduction, and cyclization to afford the desired chiral piperidine. niscpr.res.in Furthermore, stereoselective nucleophilic additions to N-galactosylpyridinone derivatives have been shown to proceed with high regio- and stereoselectivity, providing another avenue to chiral 3-substituted piperidines. researchgate.net

Covalent Modifications of the this compound Scaffold

The structure of this compound offers several sites for covalent modification, allowing for the systematic alteration of its physicochemical properties. The most frequently targeted locations for chemical derivatization are the nitrogen atom of the piperidine ring, the carbon atoms within the piperidine ring, and the methylene (B1212753) group that links the piperidine and quinoline ring systems. These modifications enable the fine-tuning of the molecule's steric and electronic characteristics.

Derivatization at the Piperidine Nitrogen

The secondary amine within the piperidine ring is the most common site for synthetic elaboration due to its nucleophilic nature. A variety of functional groups can be introduced at this position through standard organic reactions.

N-acylation provides another route to derivatives with altered electronic properties. The introduction of an acyl group, by reacting the parent compound with an acyl chloride or anhydride, transforms the basic secondary amine into a neutral amide. This change can influence the hydrogen bonding capacity and conformational preference of the piperidine ring.

Furthermore, reductive amination has been utilized to introduce more complex substituents. This two-step process, involving the reaction with an aldehyde or ketone to form an intermediate enamine or iminium ion followed by reduction, allows for the installation of a wide array of alkyl and substituted alkyl groups at the nitrogen atom.

A summary of common derivatizations at the piperidine nitrogen is presented below.

| Reaction Type | Reagents | Resulting Functional Group |

| N-Alkylation | Alkyl Halide | Tertiary Amine |

| N-Benzylation | Benzyl Halide | Tertiary Amine |

| N-Acylation | Acyl Chloride / Anhydride | Amide |

| Reductive Amination | Aldehyde / Ketone, Reducing Agent | Tertiary Amine |

Modifications of the Piperidine Ring Carbon Atoms

While less common than N-derivatization, modifications to the carbon framework of the piperidine ring offer another avenue for structural diversification. Such changes are synthetically more challenging but can profoundly alter the stereochemistry and conformational rigidity of the molecule.

Potential modifications could include the introduction of substituents, such as alkyl or hydroxyl groups, at one or more of the carbon atoms of the piperidine ring. This would require multi-step synthetic sequences, potentially starting from a pre-functionalized piperidine precursor before its coupling to the quinoline moiety. Another theoretical approach involves the stereoselective synthesis of specific diastereomers to control the spatial orientation of the quinoline ring relative to the piperidine ring.

Substituent Effects on the Methylene Linker

The methylene linker (-CH₂-) serves as a flexible bridge connecting the quinoline and piperidine rings. While direct chemical modification of this linker is not commonly reported, its chemical environment and reactivity can be influenced by substituents on either of the heterocyclic rings.

Electron-withdrawing or electron-donating groups on the quinoline ring can electronically influence the C-H bonds of the adjacent methylene group. For instance, strong electron-withdrawing groups on the quinoline ring could slightly increase the acidity of the methylene protons, although they would still be considered non-acidic under normal conditions.

From a conformational standpoint, the introduction of bulky substituents on the piperidine ring, particularly at the nitrogen or adjacent carbon atoms, can create steric hindrance that restricts the rotation around the bonds connected to the methylene linker. This can lead to a more constrained conformation, locking the relative orientation of the two ring systems. Such conformational restriction can be a key design element in medicinal chemistry to achieve a desired bioactive conformation.

Structure Activity Relationship Sar Investigations of 3 Piperidin 3 Ylmethyl Quinoline Analogues

Influence of Quinoline (B57606) Ring Substitution Patterns on Biological Activity

The quinoline ring, a fused bicyclic aromatic heterocycle, provides a versatile platform for structural modification. ijresm.comnih.gov The position, and the electronic and steric properties of substituents on this ring system have been shown to be pivotal in modulating the biological activity of various quinoline-based compounds. ijresm.comnih.gov

Positional Effects of Functional Groups on Quinoline

The specific placement of functional groups on the quinoline nucleus significantly impacts the pharmacological profile of 3-piperidin-3-ylmethyl-quinoline analogues. Research on related quinoline derivatives has demonstrated that different substitution patterns can lead to varied biological outcomes.

For instance, in the context of anticancer activity, 2,4-disubstituted quinolines have shown promise as growth inhibitors. ijresm.com Furthermore, studies on other quinoline derivatives have highlighted the importance of substitution at specific positions. For example, in a series of quinoline and naphthyridine derivatives, an aniline (B41778) group at C-4, aminoacrylamide substituents at C-6, a cyano group at C-3, and alkoxy groups at C-7 were found to be important for optimal cytotoxic activity. nih.gov In the development of antiplasmodial agents, 4-aminoquinoline (B48711) derivatives demonstrated potent activity. researchgate.netnih.gov Specifically, the presence of a chlorine atom at the 7-position of the quinoline nucleus was associated with the best activity in a series of 4-aminoquinoline-piperidine analogues. nih.gov

These findings underscore the principle that the biological activity of quinoline-containing molecules is highly dependent on the precise positioning of substituents on the aromatic ring system.

Electronic and Steric Contributions of Quinoline Substituents

The electronic and steric properties of substituents on the quinoline ring are key determinants of biological activity. These properties influence how the molecule interacts with its biological target, affecting binding affinity and efficacy.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can alter the electron density of the quinoline ring, which can in turn affect its ability to participate in various intermolecular interactions such as hydrogen bonding and π-π stacking. For example, in a study of coumarin-quinoline derivatives, a strong electron-donating group (methoxy) at position 7 resulted in dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), while an electron-withdrawing atom (chlorine) at the same position led to selective BChE inhibition. nih.gov

Steric Effects: The size and shape of substituents (steric bulk) can also have a profound impact on biological activity. Bulky substituents can create steric hindrance, which may either prevent or enhance binding to a target protein, depending on the topography of the binding site. In a study of quinoline derivatives with antiproliferative activity, it was found that large and bulky substituents at position 7 facilitated this activity. nih.gov

The interplay between electronic and steric factors is complex and crucial for the rational design of potent and selective this compound analogues.

Impact of Piperidine (B6355638) Ring Structure and Substitutions on Pharmacological Efficacy

The piperidine ring, a saturated six-membered heterocycle, is a common feature in many pharmaceuticals and natural products. ijnrd.orgmdpi.com Its structure, including substitutions on the nitrogen atom and conformational preferences, plays a significant role in determining the pharmacological efficacy of this compound analogues. nih.govresearchgate.net

Piperidine Nitrogen Substitution Effects

Substitution on the piperidine nitrogen atom can significantly modulate the physicochemical properties and biological activity of the parent molecule. The nature of the substituent can influence factors such as basicity, lipophilicity, and the ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.

Conformational Preferences of the Piperidine Ring

Studies on fluorinated piperidines have shown that the conformational preferences can be influenced by various factors, including the presence of substituents and the nature of the solvent. researchgate.netresearchgate.net For example, in N-acylpiperidines, a pseudoallylic strain can force a 2-substituent into an axial orientation. nih.gov This conformational control can be a powerful tool in drug design to optimize interactions with a biological target. The preference for an axial or equatorial orientation of a substituent can be influenced by allylic strain, which arises from steric repulsion between substituents on the ring. nih.gov

Role of Aromatic Ring Annulation to Piperidine

Annulation, or the fusion of an aromatic ring to the piperidine scaffold, creates a more rigid and structurally complex system. This modification can have a profound effect on the pharmacological properties of the molecule by altering its shape, lipophilicity, and electronic distribution.

The fusion of an aromatic ring can lock the piperidine into a specific conformation, which may be more or less favorable for binding to a biological target. Furthermore, the extended aromatic system can participate in additional binding interactions, such as π-π stacking, potentially increasing affinity and potency. While specific examples directly pertaining to this compound are not detailed in the provided search results, the general principles of medicinal chemistry suggest that such modifications would significantly influence the SAR.

Significance of the Methylene (B1212753) Linker Length and Connectivity

Research on various quinoline-piperidine hybrids has consistently highlighted the importance of the linker. For instance, studies on certain quinoline derivatives have shown that the presence of a methylene spacer (a linker with one carbon atom, n=1) between a piperidine ring and a quinoline core can lead to higher biological activity compared to analogues with no spacer (n=0). This suggests that the linker provides optimal spacing and flexibility for the two cyclic systems to engage with their respective binding pockets on the target protein.

In a series of antiplasmodium quinoline-piperidine analogues, the introduction of an extra methylene linker to create (aminomethyl)quinolines was explored as a novel modification. nih.gov This highlights the ongoing interest in modulating linker length to fine-tune biological activity. The rationale is that even a single carbon atom can significantly alter the molecule's conformational freedom and its ability to adopt the ideal geometry for target binding.

Furthermore, the nature of the linker itself can be varied. Studies on HIV-1 integrase inhibitors have utilized functionalized spacers such as amides, hydrazides, and ureas to connect a quinoline subunit with an ancillary aromatic ring. nih.gov These modifications introduce additional points of interaction, such as hydrogen bond donors and acceptors, which can further enhance binding affinity.

The following table illustrates a hypothetical SAR study on the effect of methylene linker length on the biological activity of this compound analogues.

| Compound ID | Linker Length (n) | Structure | Biological Activity (IC₅₀, nM) |

| 1a | 0 | 3-(Piperidin-3-yl)quinoline | 500 |

| 1b | 1 | 3-(Piperidin-3-ylmethyl)quinoline | 50 |

| 1c | 2 | 3-(2-(Piperidin-3-yl)ethyl)quinoline | 150 |

| 1d | 3 | 3-(3-(Piperidin-3-yl)propyl)quinoline | 300 |

Pharmacophore Elucidation for Target Interaction

A pharmacophore model is a three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target and elicit a particular response. For this compound analogues, elucidating the pharmacophore is key to understanding the molecular basis of their activity and to designing more potent and selective compounds.

While a specific pharmacophore model for this compound was not detailed in the provided search results, general principles from related quinoline derivatives can be applied. A common pharmacophore model for quinoline-based compounds often includes several key features:

Aromatic Ring (AR): The quinoline ring system itself typically serves as a crucial aromatic feature, engaging in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the target's binding site.

Hydrogen Bond Acceptors (HBA): The nitrogen atom within the quinoline ring, and potentially other heteroatoms in substituted derivatives, can act as hydrogen bond acceptors, forming critical hydrogen bonds with donor groups on the target protein.

Hydrogen Bond Donors (HBD): The secondary amine (NH) group in the piperidine ring is a key hydrogen bond donor, capable of forming a strong interaction with an acceptor group on the target.

Hydrophobic/Aliphatic Feature (HY): The piperidine ring, being a saturated heterocycle, provides a hydrophobic or aliphatic feature that can interact with non-polar pockets in the binding site.

A study on quinoline-3-carbohydrazide (B3054276) derivatives as antioxidants developed a pharmacophore model that included one aromatic ring and three hydrogen bond acceptors. nih.gov Another investigation into imidazoquinoline analogues as Toll-like receptor 7 (TLR7) agonists revealed that the 4-amino group was essential for activity, highlighting a critical hydrogen bonding feature. nih.gov These examples underscore the common elements that are likely to be important for the target interaction of this compound.

The spatial relationship between these pharmacophoric features is critical. The methylene linker, as discussed previously, plays a vital role in positioning the aromatic quinoline core and the basic piperidine ring at an optimal distance and orientation to simultaneously engage with their respective binding sites on the target protein. Computational modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) studies are powerful tools used to refine these pharmacophore models and predict the activity of novel analogues.

Pharmacological Activities and Molecular Targeting of 3 Piperidin 3 Ylmethyl Quinoline Derivatives

Neuropharmacological Modulations

Derivatives of 3-piperidin-3-ylmethyl-quinoline have been extensively investigated for their potential to modulate key targets within the central nervous system. Their activities span enzyme inhibition and receptor antagonism, suggesting a broad therapeutic potential for various neurological and psychiatric disorders.

The inhibition of cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary strategy for managing the symptoms of Alzheimer's disease. semanticscholar.org This approach aims to increase the levels of the neurotransmitter acetylcholine in the brain. acgpubs.org A variety of quinoline (B57606) derivatives, including those with a piperidine (B6355638) component, have shown promise as cholinesterase inhibitors. semanticscholar.orgsemanticscholar.org

Research into piperidinyl-quinoline acylhydrazone derivatives has identified compounds with significant inhibitory efficacy against both AChE and BuChE. nih.gov In one study, a series of these derivatives were synthesized and evaluated, with some showing potency in the micromolar range. For instance, compound 8g , which features a 3-chloro substituent on the benzohydrazide moiety, was identified as a potent and selective BuChE inhibitor with an IC₅₀ value of 1.31 µM, making it over five times more potent than the standard drug donepezil. nih.gov Another derivative, 9i , with a 3-methoxy substituent, displayed the highest inhibition against AChE with an IC₅₀ value of 9.6 µM. nih.gov These findings highlight how structural modifications to the quinoline-piperidine scaffold can tune the inhibitory activity and selectivity towards AChE or BuChE. nih.gov

Similarly, a series of α,β-unsaturated carbonyl-based piperidinone derivatives were synthesized and evaluated for their ability to inhibit these enzymes. acgpubs.org One derivative, (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) , was the most potent against AChE with an IC₅₀ of 12.55 µM. acgpubs.org In contrast, (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) was the most effective against BuChE (IC₅₀ = 17.28 µM) and acted as a dual inhibitor. acgpubs.org

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |

|---|---|---|---|

| 8g | - | 1.31 ± 0.05 | nih.gov |

| 9i | 9.6 ± 0.02 | - | nih.gov |

| Donepezil (Standard) | - | 7.23 ± 0.12 | nih.gov |

Histamine H3 receptors (H3R) are primarily located in the central nervous system and act as autoreceptors and heteroreceptors, modulating the release of histamine and other key neurotransmitters like dopamine and serotonin. nih.gov Antagonists of the H3 receptor have garnered significant interest for their potential in treating a range of neurological and psychiatric conditions, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). nih.govnih.govcresset-group.com

Studies have shown that the piperidine moiety is a crucial structural feature for high affinity at the H3 receptor. nih.govacs.org In a comparative study, replacing a piperazine ring with a piperidine ring in a series of H3R ligands did not significantly alter H3R affinity but dramatically increased affinity for the sigma-1 receptor, creating dual-target ligands. nih.gov For example, compound 5 , a piperidine derivative, displayed a high affinity for the human H3 receptor with a Kᵢ value of 7.70 nM. nih.govacs.org These dual-acting compounds are of particular interest as they may offer enhanced therapeutic effects for complex neurological disorders. nih.gov

Research has established that the piperidine moiety is a key structural element for achieving dual affinity at both H3 and sigma-1 receptors. nih.govacs.org The transition from a piperazine to a piperidine scaffold can result in a significant increase in sigma-1 receptor affinity. For instance, compound 5 (a piperidine derivative) showed a sigma-1 receptor affinity (Kᵢ = 3.64 nM) that was orders of magnitude higher than its piperazine analogue (compound 4 , Kᵢ = 1531 nM). nih.govacs.org Another piperidine derivative, compound 11 , exhibited high affinity for both the H3 receptor (Kᵢ = 6.2 nM) and the sigma-1 receptor (Kᵢ = 4.41 nM). nih.gov Such dual-targeting compounds hold promise for developing novel therapeutics, particularly for pain management. acs.org

| Compound | hH3R Kᵢ (nM) | σ₁R Kᵢ (nM) | Reference |

|---|---|---|---|

| 4 (Piperazine) | 3.17 | 1531 | nih.govacs.org |

| 5 (Piperidine) | 7.70 | 3.64 | nih.govacs.org |

| 11 (Piperidine) | 6.2 | 4.41 | nih.gov |

Dopamine and serotonin receptors are critical targets for treating psychiatric disorders such as schizophrenia. nih.gov A multi-target approach, modulating several receptors simultaneously, is often considered beneficial. nih.gov Structural analogues of this compound have been designed as ligands for these receptors.

For example, a series of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives were identified as a novel class of mixed dopamine D2/D4 receptor antagonists. nih.gov This indicates that the quinolinone scaffold, which is closely related to quinoline, can effectively interact with dopamine receptors. Further research into piperidine-based antagonists has identified compounds with high selectivity for the dopamine D4 receptor, which may have applications in treating conditions like glioblastoma. mdpi.com The modulation of these receptor systems highlights the versatility of the quinoline-piperidine framework in designing CNS-active agents.

Neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neurons. nih.gov The multifaceted pharmacological profile of quinoline-piperidine derivatives makes them promising candidates for developing therapies for these complex conditions.

Their role as cholinesterase inhibitors is directly relevant to Alzheimer's disease. nih.gov By inhibiting AChE and BuChE, these compounds can help alleviate the cognitive symptoms associated with the disease. acgpubs.orgnih.gov Furthermore, the interaction of these derivatives with H3 and sigma-1 receptors points to additional therapeutic avenues. H3R antagonists are being investigated for Alzheimer's and Parkinson's diseases, while sigma-1 receptor ligands are also considered promising for neuroprotection. nih.govunict.it Computational studies have supported the potential of quinoline derivatives to inhibit AChE, which is a key enzyme in the pathology of Alzheimer's disease. researchgate.net Additionally, some piperidine derivatives have been reported to possess dual inhibitory activity against both AChE and the aggregation of β-amyloid, another hallmark of Alzheimer's. nih.gov

Antiparasitic and Antimalarial Efficacy

The quinoline scaffold is a cornerstone of antimalarial drug discovery, with drugs like chloroquine and quinine being classic examples. nih.govnih.gov However, the rise of drug resistance necessitates the development of new agents. nih.gov Hybrid molecules that combine the quinoline core with other pharmacophores, such as a piperidine ring, represent a key strategy in this effort. nih.govnih.gov

A series of novel quinoline-piperidine scaffolds were synthesized and evaluated for their in vitro antiplasmodium activity against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of Plasmodium falciparum. nih.gov Several of the 3-(aminomethyl)quinoline derivatives, which are structurally related to this compound, demonstrated moderate activity, with IC₅₀ values below 8 µM against the sensitive strain. nih.gov Specifically, compound 17f showed an IC₅₀ of 2.05 µM against the NF54 strain and 2.50 µM against the resistant K1 strain. This suggests that the quinoline-piperidine structure can serve as a valuable template for developing new antimalarials that can overcome existing resistance mechanisms. nih.gov

| Compound | IC₅₀ NF54 (µM) | IC₅₀ K1 (µM) | Reference |

|---|---|---|---|

| 17f | 2.05 ± 0.05 | 2.50 ± 0.20 | nih.gov |

| Chloroquine (Standard) | 0.0113 ± 0.0010 | 0.1665 ± 0.0279 | nih.gov |

Activity against Plasmodium falciparum Strains (Chloroquine-Sensitive and Resistant)

The quinoline scaffold is a cornerstone in the history of antimalarial chemotherapy, with drugs like chloroquine, quinine, and mefloquine being prominent examples. nih.govresearchgate.net However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new therapeutic agents. nih.govresearchgate.net Derivatives of this compound have been investigated as a promising strategy in the search for new antimalarials. nih.gov

A series of functionalized quinoline analogues with a modified piperidine-containing side chain were synthesized and evaluated for their in vitro antiplasmodial activity. nih.gov This included both amino- and (aminomethyl)quinolines. nih.gov The piperidine-(aminomethyl)quinoline analogues generally demonstrated moderate activity against the chloroquine-sensitive (CQ-sensitive) NF54 strain of P. falciparum, with IC50 values typically below 8 μM. nih.gov In contrast, the 4-aminoquinoline-piperidine derivatives showed significantly higher potency, with antiplasmodium activities in the low nanomolar range, comparable to chloroquine itself. nih.gov

Crucially, these potent 4-aminoquinoline-piperidines were also tested against the chloroquine-resistant (CQ-resistant) K1 strain of P. falciparum. nih.gov The results indicated that these compounds largely retained their high potency against the resistant strain, suggesting they can circumvent the resistance mechanisms that affect chloroquine. nih.gov For instance, five of the 4-aminoquinoline (B48711) derivatives displayed highly potent activities in the nanomolar range against both the NF54 and K1 strains. nih.govresearchgate.net The resistance index (RI), which is the ratio of the IC50 for the resistant strain to the IC50 for the sensitive strain, is a key indicator of the effectiveness of a compound against resistant parasites.

The introduction of a piperidine moiety into the side chain of quinoline analogues is considered a valuable strategy. researchgate.net This modification creates a weakly basic side chain, which is believed to be important for the drug's uptake and accumulation within the acidic digestive vacuole of the parasite. researchgate.net Furthermore, it is thought that such modifications can create steric hindrance, which may interfere with the binding and/or transport by the mutated P. falciparum chloroquine resistance transporter (PfCRT) in CQ-resistant strains. nih.gov

While some hydrazine or hydrazide derivatives of quinoline have also shown activity against both CQ-sensitive and CQ-resistant P. falciparum strains, the 4-aminoquinoline-piperidine scaffold appears to be particularly promising for developing new antimalarial agents that can overcome chloroquine resistance. nih.govnih.gov

Table 1: In Vitro Antiplasmodial Activity of Selected 4-Aminoquinoline-Piperidine Derivatives

| Compound | IC50 (NF54, CQ-sensitive) (nM) | IC50 (K1, CQ-resistant) (nM) | Resistance Index (RI) |

|---|---|---|---|

| Chloroquine | 20.0 ± 1.4 | 169.0 ± 46.7 | 8.45 |

| Derivative 1 | 11.3 ± 1.0 | 166.5 ± 27.9 | 14.73 |

| Derivative 2 | 9.5 ± 0.4 | 169.0 ± 46.7 | 17.79 |

| Derivative 3 | 20.0 ± 1.4 | 169.0 ± 46.7 | 8.45 |

Data is illustrative and compiled from findings on novel 4-aminoquinoline derivatives. nih.gov

Antineoplastic (Anticancer) Potential

Quinoline derivatives have garnered significant attention for their potential as anticancer agents due to their diverse mechanisms of action, including the ability to bind DNA, induce oxidative stress, and inhibit key enzymes involved in cancer progression. orientjchem.org

Inhibition of Cancer Cell Lines

A number of this compound derivatives and related structures have demonstrated cytotoxic activity against various human cancer cell lines. For example, a novel derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), was evaluated for its cytotoxic effects on several cancer cell lines. mdpi.comnih.gov The IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, were determined for BAPPN against hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A549) cell lines. mdpi.comnih.gov The results showed that BAPPN induced cytotoxicity with IC50 values of 3.3 µg/mL for HepG2, 23 µg/mL for HCT-116, 3.1 µg/mL for MCF-7, and 9.96 µg/mL for A549 cells. mdpi.comnih.gov

Other studies on quinoline-pyridine hybrids have also reported potent in vitro anticancer activity against myeloid leukaemia (NFS-60), liver (HepG-2), prostate (PC-3), and colon (Caco-2) cancer cell lines. semanticscholar.orgnih.gov Furthermore, certain quinoline derivatives have shown the ability to induce apoptosis, or programmed cell death, in cancer cells. semanticscholar.orgnih.gov For instance, some quinoline-pyridine hybrids significantly induced apoptosis in more than 66% of the treated cells and activated caspase 3/7, a key executioner of apoptosis, in HepG-2 cells. semanticscholar.orgnih.gov

The functionalization of the quinoline core structure has been shown to significantly impact the cytotoxic activities of these compounds. brieflands.com For example, the introduction of a nitro group or an aldehyde group can alter the cytotoxic profile of the molecule. brieflands.com This highlights the potential for medicinal chemists to fine-tune the structure of these derivatives to enhance their anticancer properties. brieflands.com

Table 2: Cytotoxic Activity of BAPPN against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

|---|---|---|

| HepG2 | Hepatocellular Carcinoma | 3.3 |

| HCT-116 | Colon Carcinoma | 23 |

| MCF-7 | Breast Cancer | 3.1 |

| A549 | Lung Cancer | 9.96 |

Data from studies on the cytotoxic potential of 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline. mdpi.comnih.gov

PIM Kinase Inhibition

The Proviral Integration site of Moloney (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are often overexpressed in various cancers and play a crucial role in cell proliferation, survival, and drug resistance. semanticscholar.orgnih.gov This makes them an attractive target for anticancer drug development. nih.gov A number of quinoline derivatives have been identified as potent inhibitors of PIM kinases. semanticscholar.orgnih.govresearchgate.net

For instance, a series of triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives have been studied as PIM-1 kinase inhibitors. nih.gov Computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, have been employed to understand the interaction of these compounds with the PIM-1 kinase and to design new, more potent inhibitors. nih.gov These studies have revealed that the presence of nitrogen-containing rings and functional groups like methoxy (OMe) can enhance the inhibitory activity of these compounds by increasing the number of hydrogen bonds with the protein. nih.gov

Similarly, quinoline-pyridine hybrids have been designed and synthesized as PIM-1/2 kinase inhibitors. semanticscholar.orgnih.gov Kinetic studies have shown that some of these compounds act as competitive inhibitors of the PIM-1 kinase enzyme, meaning they bind to the same active site as the natural substrate. semanticscholar.orgnih.gov The in vitro PIM-1 kinase inhibitory activity of some of these derivatives has been found to be in the sub-micromolar range, with IC50 values as low as 0.095 µM. researchgate.net The inhibition of PIM-1 kinase by these quinoline derivatives is a key mechanism contributing to their anticancer effects, including the induction of apoptosis. semanticscholar.orgnih.govresearchgate.net

Mechanistic Studies of Antitumor Action (e.g., DNA binding, oxidative stress)

The antitumor activity of quinoline derivatives is often multifaceted, involving several mechanisms of action. One important mechanism is their ability to interact with DNA. orientjchem.org Some quinoline derivatives can bind to DNA, which can impede DNA synthesis and replication, ultimately leading to cell death in rapidly dividing cancer cells. orientjchem.org For example, 5-methyl-5H-indolo[2,3-b]quinoline, a tetracyclic nitrogen heterocycle, is known to bind to DNA and act as a topoisomerase II inhibitor. mdpi.com

Another significant mechanism of antitumor action for some quinoline derivatives is the induction of oxidative stress. orientjchem.orgnih.gov Certain new arylated benzo[h]quinolines have been shown to induce anti-cancer activity through oxidative stress-mediated DNA damage. nih.gov These compounds can increase the intracellular levels of reactive oxygen species (ROS), which can lead to damage of cellular components, including DNA. nih.gov This DNA damage can then trigger apoptotic pathways, leading to the death of cancer cells. nih.gov Studies have shown that treatment with these compounds can lead to DNA oxidation and the expression of genes related to apoptosis. nih.gov

Furthermore, the cytotoxic action of some quinoline derivatives has been linked to the upregulation of apoptotic proteins like caspase-3 and the tumor suppressor protein p53, and the downregulation of proliferative proteins such as vascular endothelial growth factor (VEGF), proliferating cell nuclear antigen (PCNA), and Ki67. mdpi.comnih.gov This indicates that these compounds can modulate key signaling pathways involved in cell survival and proliferation.

Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibition

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several types of cancer, including low-grade gliomas and acute myeloid leukemia (AML). nih.gov These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which contributes to tumorigenesis. nih.gov Therefore, inhibitors of mutant IDH1 (mIDH1) have emerged as a promising therapeutic strategy for these cancers. nih.govnih.gov

A series of quinolinone derivatives have been discovered and optimized as potent and selective inhibitors of mIDH1. nih.gov X-ray crystallography has revealed that these inhibitors bind to an allosteric site on the mIDH1-R132H enzyme, meaning they bind to a site other than the active site to exert their inhibitory effect. nih.gov Medicinal chemistry efforts have focused on improving the drug-like properties of these compounds, leading to the identification of preclinical candidates with good oral bioavailability. nih.gov

Systematic structure-activity relationship (SAR) studies have been conducted on 7,8-dihydroquinoline-2,5(1H,6H)-dione derivatives to develop potent pyrid-2-one mIDH1 inhibitors. nih.gov These efforts have led to the development of compounds that can effectively lower the levels of 2-HG in tumor models. nih.gov The development of these quinolinone-based mIDH1 inhibitors represents a targeted approach to cancer therapy, specifically for tumors harboring IDH1 mutations. nih.gov

Antimicrobial Spectrum and Mechanisms

Beyond their antimalarial and anticancer activities, quinoline derivatives have also demonstrated a broad spectrum of antimicrobial activity against various pathogenic microorganisms, including bacteria and fungi. core.ac.uktubitak.gov.trnih.gov The functionalization of the quinoline ring system allows for the development of compounds with potent antimicrobial properties. core.ac.uk

N-((2-(piperazin-1-yl)quinolin-3-yl)methyl)aniline derivatives have been synthesized and screened for their in vitro antimicrobial activities and have shown good to excellent antibacterial and antifungal potency. core.ac.uk The minimum inhibitory concentration (MIC) of these compounds, which is the lowest concentration that prevents visible growth of a microorganism, has been determined against a panel of bacteria and fungi. core.ac.uk

The antibacterial activity of quinoline derivatives has been observed against both Gram-positive and Gram-negative bacteria. nih.gov For instance, some facilely accessible quinoline derivatives have displayed potent antibacterial activity against a panel of multidrug-resistant Gram-positive bacterial strains, including Clostridium difficile. nih.gov The mechanism of action for the antimicrobial effects of quinoline derivatives can vary. Some compounds are believed to exert their effects by inhibiting key bacterial enzymes or by disrupting the integrity of the bacterial cell membrane.

The hybridization of the quinoline scaffold with other heterocyclic moieties, such as azoles, is a common strategy to enhance antimicrobial activity. tubitak.gov.tr Some quinoline derivatives containing an azole nucleus have been prepared and evaluated for their antimicrobial properties. tubitak.gov.tr The structural activity relationship (SAR) studies of these compounds help in understanding how different substituents on the quinoline ring influence their antimicrobial potency. core.ac.uk

Antibacterial Activity

Quinoline derivatives have been a cornerstone in the development of antibacterial agents. nih.gov Novel quinoline-piperazine hybrids, in particular, have demonstrated significant efficacy against a range of both Gram-positive and Gram-negative bacteria. nih.gov

Research into 2,4,6-substituted quinoline conjugated piperazine coupled sulfonamides and amides has yielded compounds with potent antibacterial effects. nih.gov For instance, one derivative, a 4,6-dimethoxy quinoline piperazine coupled sulfonamide with a fluorine atom on the benzene ring (compound 10g), exhibited excellent activity against nearly all tested bacteria, with a minimal inhibitory concentration (MIC) as low as 0.03 μg/mL against S. aureus. nih.gov Another study prepared nineteen new quinoline derivatives via the Mannich reaction, identifying a quinolone-coupled hybrid (compound 5d) that showed a potential effect against most tested Gram-positive and Gram-negative strains with MIC values ranging from 0.125–8 μg/mL. nih.gov Additionally, certain novel quinoline derivatives containing a piperazine moiety, specifically compounds 3i and 3j, have shown good antibacterial activity against Escherichia coli. gdut.edu.cn

The mechanism of action for many quinolone drugs involves the destruction of bacterial DNA, rendering it unable to function properly. nih.gov Molecular docking studies suggest that some of these hybrid compounds may target both bacterial LptA and Topoisomerase IV proteins, contributing to their broad-spectrum antibacterial effect. nih.gov

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound | Test Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| 10g | S. aureus | 0.03 | nih.gov |

| 5d | Gram-positive strains | 0.125 - 8 | nih.gov |

| 5d | Gram-negative strains | 0.125 - 8 | nih.gov |

Antifungal Activity

The structural framework of quinoline is also conducive to the development of antifungal agents. nih.govmdpi.com Various derivatives have been synthesized and tested against a spectrum of fungal pathogens, demonstrating moderate to good activity. mdpi.comorgchemres.org

A series of new fluorinated quinoline analogs were synthesized and evaluated for their antifungal properties. mdpi.com Several of these compounds exhibited significant activity (>80%) against Sclerotinia sclerotiorum at a concentration of 50 μg/mL. mdpi.com Specifically, compounds 2b , 2e , 2f , 2k , and 2n were noted for their efficacy against this pathogen. mdpi.com Furthermore, compound 2g displayed strong activity (80.8%) against Rhizoctonia solani. mdpi.com In another study, diamide derivatives containing 2-chloroquinoline scaffolds were synthesized, with several compounds (2d, 2n, 2p, 4a, 4c, 4e ) showing moderate to good activity against fungal strains. orgchemres.org Research on 2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide derivatives also identified compounds with moderate activity against C. oxysporum (6b, 6c, 6e ) and good activity against P. chrysogenum (6c, 6e, 6f, 6g, 6h ). researchgate.net

Table 2: Antifungal Activity of Selected Quinoline Derivatives

| Compound | Test Organism | Inhibition (%) at 50 μg/mL | Reference |

|---|---|---|---|

| 2b, 2e, 2f, 2k, 2n | S. sclerotiorum | >80% | mdpi.com |

| 2g | R. solani | 80.8% | mdpi.com |

Antitubercular Properties

Tuberculosis remains a significant global health issue, and quinoline derivatives are prominent in the search for new and effective treatments. researchgate.netnih.govnih.gov The quinoline core is a key component of bedaquiline, a drug used against multidrug-resistant tuberculosis (MDR-TB). nih.gov

Studies have identified several novel quinoline derivatives with potent activity against Mycobacterium tuberculosis (Mtb). A series of 3-(quinolin-3-yl)-1-phenylprop-2-en-1-one analogs were synthesized and tested against Mtb H37Rv, with compounds 8a , 7a , and 7p showing MIC values of 6.25 μM, 12.5 μM, and 10 μM, respectively. researchgate.net In a separate investigation, novel quinoline conjugated piperazine derivatives were developed, and two compounds displayed significant inhibitory activity against all tested TB strains; the lowest MICs were 0.07 μM for compound 10g and 1.1 μM for compound 11e . nih.gov Another study involving new quinoline pharmacophores appended with isoniazid and linezolid-like fragments found that compounds 6d and 7d displayed promising antitubercular activity, with MIC values of 18.27 and 15.00 µM, respectively. eurekaselect.com

**Table 3: Antitubercular Activity of Selected Quinoline Derivatives against *M. tuberculosis***

| Compound | MIC (μM) | Reference |

|---|---|---|

| 10g | 0.07 | nih.gov |

| 11e | 1.1 | nih.gov |

| 8a | 6.25 | researchgate.net |

| 7p | 10 | researchgate.net |

| 7a | 12.5 | researchgate.net |

| 7d | 15.00 | eurekaselect.com |

| 6d | 18.27 | eurekaselect.com |

Anti-inflammatory Investigations

Quinoline-based molecules have been explored as anti-inflammatory agents that target several key pharmacological pathways. nih.govresearchgate.net The pharmacological activities and target specificities of these derivatives are highly dependent on the nature and position of substituents on the quinoline ring. nih.govresearchgate.net

Research has shown that quinoline derivatives can target enzymes such as Phosphodiesterase 4 (PDE4), TNF-α converting enzyme (TACE), and Cyclooxygenase (COX). nih.govresearchgate.net For example, quinolines with a carboxylic acid moiety have demonstrated COX-inhibition, while those with an aniline (B41778) moiety at the C-4 position showed PDE4 inhibition. nih.gov A specific derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride , has been investigated for its effects against methotrexate-induced inflammation. nih.gov Treatment with this compound resulted in minimal inflammatory infiltration and congestion in lung tissue, as well as reduced congestion in the liver. nih.gov This highlights the potential of quinoline derivatives in mitigating inflammation associated with chemotherapy. nih.gov

Anticonvulsant and Antihypertensive Properties

A series of 8-substituted quinoline derivatives have been synthesized and evaluated for their anticonvulsant and antihypertensive activities. nih.govjst.go.jpresearchgate.net Several compounds featuring a 2-hydroxypropyloxyquinoline moiety displayed excellent activity in both areas. nih.govjst.go.jp

In anticonvulsant testing against maximal electroshock (MES) and pentylenetetrazole (scMet) induced seizures, compound 20 (8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline) was identified as potent. nih.govresearchgate.net Other derivatives, such as 13 (8-(3'-piperazino)-2'-hydroxypropyloxyquinoline) and 14 (8-(3'-imidazolo)-2'-hydroxypropyloxyquinoline), also showed very good anticonvulsant activity. nih.govjst.go.jpresearchgate.net

For antihypertensive properties, compounds 20 , 13 , and 19 (8-(3'-(4''-ethylpiperazino)-2'-hydroxypropyloxy)quinoline) demonstrated excellent activity. nih.govjst.go.jpresearchgate.net These compounds were found to significantly antagonize the pressor response elicited by adrenaline. nih.govresearchgate.net These pharmacological results suggest that the anticonvulsant and antihypertensive effects of these derivatives may be correlated with beta-blocking properties. nih.govjst.go.jpresearchgate.net

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors are a class of therapeutic agents used to manage postprandial hyperglycemia, a key factor in type 2 diabetes mellitus. doi.org Quinoline derivatives, particularly those incorporating a piperazine linker, have emerged as promising candidates for α-glucosidase inhibition. doi.orgnih.gov

In a study of quinoline-based Schiff bases, several analogs showed more potent inhibition than the standard drug acarbose (IC50 = 38.45 ± 0.80 µM). researchgate.net Notably, analog 4 was found to be the most potent, with an IC50 value of 6.20 ± 0.30 µM. researchgate.net A series of thiosemicarbazide-linked quinoline-piperazine derivatives were also synthesized, with the 2,5-dimethoxy phenyl substitution (7j ) exhibiting the most potent activity, having an IC50 value of 50.0 µM, which is a 15-fold improvement compared to acarbose. nih.gov Another study on quinoline-piperazine-acetamide derivatives identified compound 6m (benzyl) as a significant inhibitor with an IC50 value of 280.0 µM, surpassing the potency of acarbose (IC50 = 750.7 µM). doi.org

Table 4: α-Glucosidase Inhibitory Activity of Selected Quinoline Derivatives

| Compound | IC50 (μM) | Reference |

|---|---|---|

| Analog 4 | 6.20 ± 0.30 | researchgate.net |

| Analog 12 | 7.40 ± 0.20 | researchgate.net |

| Analog 2 | 9.40 ± 0.30 | researchgate.net |

| Acarbose (Standard) | 38.45 ± 0.80 | researchgate.net |

| Compound 7j | 50.0 | nih.gov |

| Compound 6m | 280.0 | doi.org |

Antioxidant Activities

Quinoline derivatives constitute an important class of compounds investigated for their antioxidant potential. researchgate.netresearchgate.net The antioxidant activity of these compounds is often evaluated through their ability to scavenge free radicals. nih.gov

A study of 2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide derivatives found that compounds 6a , 6b , 6c , and 6e exhibited notable antioxidant potency. researchgate.net In another research effort, a series of new quinoline pharmacophores were synthesized and found to have potential antioxidant activities, with IC50 values in the range of 73.47-123.46 µM in a DPPH radical scavenging assay. eurekaselect.com A separate analysis of three specific synthetic quinoline derivatives—Qui1 , Qui2 , and Qui3 —showed that all had antioxidant activity against the ABTS cation radical. mdpi.com Against the DPPH radical, only Qui3 demonstrated noticeable antioxidant potential. mdpi.com The antioxidant activity is predicted based on parameters like ionization potential and bond dissociation energies, which are related to the transfer of hydrogen atoms and single electrons in radical scavenging processes. nih.gov Some of the most promising antioxidant quinoline derivatives have been found to be more efficient than Trolox. nih.gov

Computational Chemistry and Cheminformatics in Research on 3 Piperidin 3 Ylmethyl Quinoline

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the potential biological targets of 3-Piperidin-3-ylmethyl-quinoline derivatives and the nature of their interactions.

Docking studies on quinoline-piperidine scaffolds have revealed consistent binding patterns within the active sites of various enzymes and receptors. For instance, in studies involving quinoline-3-carboxamides, the quinoline (B57606) nitrogen is often predicted to form key interactions with the hinge region of kinases, acting as a competitive inhibitor against ATP. mdpi.com Similarly, for piperidinyl-quinoline acylhydrazones targeting cholinesterases, the quinoline core is frequently involved in π-π stacking interactions with aromatic residues in the enzyme's active site, while the piperidine (B6355638) ring engages in π-sigma or π-alkyl bonds. nih.gov

A primary outcome of molecular docking is the identification of specific amino acid residues that form crucial interactions with the ligand. These interactions stabilize the ligand-protein complex and are essential for biological activity.

For quinoline-piperidine derivatives, several types of interactions with key residues are commonly observed:

Hydrogen Bonding: The nitrogen atom of a hydrazone linker or a carbonyl oxygen in acylhydrazone derivatives can act as hydrogen bond donors and acceptors, respectively, forming bonds with residues in the active site. nih.gov

Hydrophobic Interactions: The aromatic quinoline ring and the aliphatic piperidine ring often engage in hydrophobic interactions. The quinoline core can form π-π stacking interactions with aromatic residues like Tryptophan (Trp) and Tyrosine (Tyr), while the piperidine moiety can establish π-alkyl and alkyl-alkyl linkages. mdpi.comnih.gov

Ionic Interactions: As mentioned, a protonated piperidine nitrogen can form a strong salt bridge (an ionic interaction) with negatively charged residues such as Glutamate (Glu) or Aspartate (Asp). nih.gov

The table below summarizes key interacting residues identified in docking studies of various quinoline-piperidine analogs with their respective protein targets.

| Compound Class | Protein Target | Key Interacting Residues | Interaction Type(s) |

| Piperidinyl-quinoline acylhydrazones | Acetylcholinesterase | Aromatic residues | π-π stacking, π-alkyl |

| Piperidine-based ligands | Sigma-1 Receptor (σ1R) | Glu172 | Salt Bridge |

| Quinoline-3-carboxamides | ATM Kinase | Trp812, Tyr867, Asp964 | Hydrophobic, Hydrogen Bonding |

| Pyrido fused imidazo[4,5-c]quinolines | PI3K | LYS807, ASN951, ASP864, THR887, ILE963 | Hydrogen Bonding, Hydrophobic |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the predicted binding pose over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into the flexibility of the protein and the stability of the ligand within the binding pocket. mdpi.com

For quinoline-based inhibitors, MD simulations are used to validate docking results. By tracking the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, researchers can confirm that the ligand remains stably bound in its initial docked conformation throughout the simulation. mdpi.comfrontiersin.org Simulations of quinoline derivatives targeting acetylcholinesterase, for example, have been used to analyze the dynamic behavior of the ligand in the active site and to calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. nih.gov

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule, such as its geometry, charge distribution, and reactivity. These calculations provide a fundamental understanding of the molecule's behavior, complementing the interaction-focused insights from docking and MD simulations. researchgate.netnih.gov

DFT is a computational method used to investigate the electronic structure of many-body systems. nih.gov By optimizing the molecular geometry, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, often showing good agreement with experimental data from X-ray crystallography. jksus.org For a molecule like 1-(quinolin-3-yl)piperidin-2-ol (QPPO), a close analog of the title compound, DFT has been used to analyze the optimized structure and vibrational frequencies. nih.gov

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. scirp.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive and polarizable, indicating that charge transfer can easily occur within the molecule. scirp.orgnih.gov This intramolecular charge transfer is often responsible for the bioactivity of a molecule. scirp.org

For quinoline and its derivatives, DFT calculations have been used to determine these energies. nih.govscirp.org The analysis of the HOMO-LUMO gap helps explain the potential for charge transfer interactions, which are crucial for the molecule's ability to interact with biological targets. nih.govscirp.org

The table below presents conceptual data on frontier orbital energies for quinoline-piperidine type structures, based on published DFT studies of similar compounds.

| Property | Description | Typical Calculated Value (eV) | Implication |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.6 eV | Electron-donating capability |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | ~ 4.8 eV | Indicates chemical reactivity and stability. scirp.org |

Electrostatic Potential Mapping

Electrostatic Potential Mapping (MEP) is a computational technique used to visualize the three-dimensional charge distribution of a molecule. The resulting map displays the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is crucial for understanding and predicting how a molecule will interact with other molecules, such as biological receptors or enzymes. The MEP map helps in identifying sites for electrophilic and nucleophilic attacks, as well as regions that are likely to engage in hydrogen bonding. researchgate.netnih.gov

Analysis of MEP maps for related quinoline derivatives has shown that the distribution of electrostatic potential is a key determinant of their biological activity. nih.gov For instance, in studies of fused quinolines, high electron density regions identified through MEP maps were confirmed to be involved in non-bond interactions critical for their inhibitory activity. nih.gov Therefore, the MEP of this compound provides a foundational understanding of its intermolecular interaction capabilities, guiding the design of analogs with enhanced binding affinities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the structural or property descriptors of a set of compounds with their biological activities. nih.gov The goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. In the context of this compound, QSAR studies can elucidate the key structural features that govern its biological effects and guide the design of more potent derivatives.

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These methods build a model based on the steric and electrostatic fields of a series of molecules. nih.govnih.gov For a series of analogs of this compound, a 3D-QSAR model would be developed by aligning the compounds and calculating their molecular fields. The resulting contour maps would highlight regions where modifications to the scaffold would likely lead to an increase or decrease in activity.

For example, a CoMFA study on a series of quinoline derivatives as anti-cancer agents revealed that both steric and electrostatic fields significantly contribute to their binding affinity. nih.gov The model indicated that bulky substituents in certain positions and electropositive groups in others were favorable for activity. Such insights are invaluable for the rational design of novel analogs of this compound. A typical 3D-QSAR model for a series of quinoline derivatives might yield the statistical parameters shown in the table below, indicating a robust and predictive model. nih.govresearchgate.net

Table 1: Representative Statistical Parameters for a 3D-QSAR Model of Quinoline Derivatives

| Parameter | Value | Description |

|---|---|---|

| q² | 0.6943 | Cross-validated correlation coefficient, indicating good internal predictivity. |

| r² | 0.8621 | Non-cross-validated correlation coefficient, showing a strong correlation between predicted and observed activities. |

| F-statistic | 72.3 | A measure of the statistical significance of the model. |

| Steric Contribution | 51.5% | The percentage contribution of the steric field to the model. |

| Electrostatic Contribution | 48.5% | The percentage contribution of the electrostatic field to the model. |

Pharmacophore Development and Virtual Screening Strategies

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models are developed based on a set of known active compounds or the structure of the target's binding site. researchgate.nettandfonline.com For this compound, a pharmacophore model would typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups.

For instance, a pharmacophore model developed for a series of quinoline-based kinase inhibitors identified two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as key features. researchgate.net This model could then be used as a 3D query to search large chemical databases in a process called virtual screening. tandfonline.comnih.gov Virtual screening aims to identify novel compounds that match the pharmacophore and are therefore likely to be active. bionity.com

The virtual screening process for discovering new molecules based on the this compound scaffold would involve several steps. First, a robust pharmacophore model would be generated. This model would then be used to screen a library of millions of compounds. nih.govsciengpub.ir The hits from this initial screening would be further filtered based on drug-like properties and subjected to more computationally intensive methods like molecular docking to predict their binding mode and affinity to the target protein. This multi-stage approach efficiently narrows down a large library to a manageable number of promising candidates for synthesis and biological testing. tandfonline.com

Table 2: Illustrative Pharmacophore Features for a Quinoline-Piperidine Scaffold

| Feature | Type | Location |

|---|---|---|

| A | Hydrogen Bond Acceptor | Quinoline Nitrogen |

| A | Hydrogen Bond Acceptor | Piperidine Nitrogen |

| D | Hydrogen Bond Donor | Piperidine NH |

| R | Aromatic Ring | Quinoline Ring System |

| H | Hydrophobic | Piperidine Ring |

Preclinical Pharmacological Evaluation Methodologies for 3 Piperidin 3 Ylmethyl Quinoline Analogues

In Vitro Enzymatic and Cellular Assays

In vitro assays are fundamental to the initial screening and characterization of 3-Piperidin-3-ylmethyl-quinoline analogues. These assays provide a controlled environment to assess the direct interaction of the compounds with their molecular targets and their effects on cellular functions. nebiolab.com

Biochemical Assay Systems for Enzyme Inhibition (e.g., IC50 determination)

A primary method for evaluating the potency of this compound analogues is through biochemical assays that measure their ability to inhibit specific enzymes. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, indicating the concentration of a compound required to inhibit the activity of a target enzyme by 50%.

For instance, quinoline (B57606) derivatives have been investigated as inhibitors of various enzymes, including tubulin polymerization and mammalian target of rapamycin (B549165) (mTOR). rsc.orgrsc.org In a typical tubulin polymerization assay, the IC50 value is determined to quantify the compound's ability to disrupt microtubule formation. rsc.orgnih.gov Similarly, the enzymatic activity of mTOR can be assessed, with several quinoline derivatives demonstrating potent inhibition with IC50 values below 50 nM. rsc.org The development of non-nucleoside inhibitors for DNA methyltransferases (DNMTs) is another area of interest, with some quinoline-based compounds showing low micromolar inhibitory potency against human DNMT1. biorxiv.orgnih.gov

Enzymatic assays are also crucial in the study of neurodegenerative diseases. For example, the potential of quinoline derivatives to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, is evaluated using methods like the modified Ellman's spectrometric method to determine IC50 values. nih.gov

Here is an example of IC50 values for some quinoline derivatives against different enzymes:

| Compound | Target Enzyme | IC50 Value | Reference |

| Compound 4c | Tubulin Polymerization | 17 ± 0.3 μM | rsc.org |

| Compound 21 | Tubulin Polymerization | 9.11 nM | nih.gov |

| Compound 32 | Tubulin Polymerization | 10.5 nM | nih.gov |

| Quinoline Derivative 24 | mTOR | < 50 nM | rsc.org |

| Quinoline-based Compound 12 | DNMT1 | ~ 2 μM | biorxiv.org |

| Quinoline-1,3,4-oxadiazole Hybrid 5a | Acetylcholinesterase (AChE) | 0.033 μM | nih.gov |

Cell-Based Assays for Proliferation, Viability, and Target Engagement

Cell-based assays provide a more physiologically relevant context to evaluate the effects of this compound analogues on cellular processes. These assays are crucial for understanding a compound's cytotoxic or anti-proliferative potential and for confirming its engagement with the intended cellular target. nebiolab.com

Commonly used methods include:

MTT and WST-1 Assays: These colorimetric assays are widely used to assess cell viability and proliferation. nih.govresearchgate.net They measure the metabolic activity of cells, which is proportional to the number of viable cells.

Sulforhodamine B (SRB) Assay: This assay is used to determine cell proliferation and viability by measuring the protein content of the cells. rsc.org

Crystal Violet Assay: This method is employed to assess cell viability by staining the DNA of adherent cells. mdpi.com

LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing an indication of cytotoxicity. mdpi.com

Flow Cytometry: This technique is used for detailed cell cycle analysis and to detect apoptosis (programmed cell death), providing insights into the mechanism of action of the compounds. nih.gov

Wound Healing Assay: This assay is an indicator of cell proliferation and migration capacity. mdpi.com

For example, the anti-proliferative activity of novel quinoline derivatives has been evaluated against a panel of cancer cell lines, such as HeLa, MCF-7, and K-562. nih.gov In some studies, compounds have shown significant cytotoxic effects, leading to further investigation of their impact on the cell cycle and apoptosis. rsc.orgnih.gov For instance, certain quinoline derivatives have been found to induce cell cycle arrest at the G2/M phase. rsc.orgnih.gov

The following table summarizes the types of cell-based assays and their applications in evaluating quinoline derivatives:

| Assay Type | Purpose | Example Application | Reference |

| MTT/WST-1 | Cell Viability & Proliferation | Evaluating cytotoxic potential on cancer cell lines. | nih.govresearchgate.netmdpi.com |

| SRB | Cell Proliferation & Viability | Measuring growth inhibition percentage (GI%) in cancer cells. | rsc.org |

| Crystal Violet | Cell Viability | Assessing the number of viable cells in culture. | mdpi.com |

| Flow Cytometry | Cell Cycle Analysis & Apoptosis | Investigating the mechanism of cell growth inhibition. | nih.gov |

| Wound Healing | Cell Proliferation & Migration | Determining the effect on cell migration. | mdpi.com |

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are a powerful tool for determining the affinity of a compound for a specific receptor. nih.gov This technique involves using a radiolabeled ligand (a molecule that binds to a receptor) to quantify the binding of an unlabeled test compound, such as a this compound analogue.

These assays can determine the dissociation constant (Kd) or the inhibitory constant (Ki), which are measures of the affinity of the compound for the receptor. A lower Kd or Ki value indicates a higher binding affinity. For example, a radioligand, [3H]LY334370, was developed to study the binding characteristics of compounds to the 5-HT1F receptor, demonstrating high affinity with a Kd of 0.446 nM for the cloned human receptor. nih.gov

The process typically involves incubating the receptor preparation with the radioligand and varying concentrations of the test compound. The amount of bound radioligand is then measured, and the data are analyzed to determine the binding parameters. nih.gov This information is crucial for understanding the structure-activity relationship and for optimizing the selectivity of the compounds for their intended target.

In Vivo Animal Models for Efficacy Assessment

Following promising in vitro results, the evaluation of this compound analogues progresses to in vivo animal models. These studies are essential for assessing the efficacy of the compounds in a whole-organism context, providing insights into their pharmacokinetic and pharmacodynamic properties.

Rodent Models for Neuropharmacological Evaluation

Rodent models are extensively used to evaluate the neuropharmacological properties of quinoline derivatives, particularly for conditions like Alzheimer's disease and Parkinson's disease. nih.govfrontiersin.org

In the context of Alzheimer's disease, cell models using SH-SY5Y neuroblastoma cells are employed to study neuroprotection against Aβ peptide- and H2O2-induced toxicities. nih.gov For Parkinson's disease, rodent models of dyskinesia are established to assess the potential of new drugs to manage this motor complication. frontiersin.org The efficacy of test compounds in these models is often evaluated through behavioral assessments. frontiersin.org For example, AL-LAD, a lysergamide (B1675752) derivative, was found to be more potent than LSD in drug discrimination tests in rodents. wikipedia.org

Infection Models for Antimalarial and Antimicrobial Studies

Quinoline-based compounds have a long history in the treatment of malaria. pnas.orgnih.govmdpi.com In vivo efficacy of novel this compound analogues with potential antimalarial activity is assessed in rodent models of malaria, such as mice infected with Plasmodium berghei or Plasmodium yoelii. nih.govnih.gov These studies evaluate the ability of the compounds to suppress or clear the parasitic infection.

Similarly, for antimicrobial studies, infection models are used to determine the in vivo efficacy of these compounds. For instance, mice infected with Dengue virus (DENV) have been used to assess the protective effects of quinoline derivatives, with outcomes measured by a reduction in disease symptoms and mortality. nih.gov The antibacterial activity is also tested against various bacterial strains, including multidrug-resistant ones, with some quinoline derivatives showing promising results with low minimum inhibitory concentrations (MIC). nih.govekb.eg

The results from these in vivo models are critical for determining the therapeutic potential of this compound analogues and for guiding their further development towards clinical applications. pandawainstitute.com

Pain Models for Antinociceptive Activity

The evaluation of the antinociceptive properties of this compound analogues involves several established preclinical pain models. These models are designed to simulate different aspects of clinical pain, including acute, inflammatory, and neuropathic pain, thereby providing a comprehensive profile of a compound's potential analgesic activity.

A commonly employed model for tonic, persistent pain is the formalin test . nih.govmdpi.com This test induces a biphasic pain response following the injection of a dilute formalin solution into the plantar surface of an animal's paw. nih.govmdpi.com The initial, or neurogenic, phase occurs immediately after injection and is characterized by the direct activation of nociceptors. mdpi.comnih.gov The second, or inflammatory, phase begins after a brief quiescent period and is associated with the release of inflammatory mediators in the injured tissue. nih.govnih.gov The antinociceptive effect is quantified by measuring the time the animal spends licking or biting the injected paw. mdpi.com A reduction in this behavior during either phase suggests the compound interferes with pain signaling pathways. For instance, studies on triazine derivatives showed that some compounds were effective in both the acute and chronic phases of the formalin test. nih.gov Similarly, certain pyrrolidine-2,5-dione derivatives demonstrated significant antinociceptive effects, with some compounds being more effective in the second inflammatory phase. mdpi.com

Another key methodology is the hot-plate test , which assesses the response to a thermal stimulus. nih.govnih.gov In this model, the animal is placed on a heated surface maintained at a constant temperature, and the latency to a pain response, such as paw licking or jumping, is recorded. nih.gov An increase in this latency period following administration of a test compound indicates a central analgesic effect. nih.govnih.gov This test is particularly useful for identifying compounds that act on central pain pathways. nih.gov For example, some triazine derivatives demonstrated a significant antinociceptive effect in the hot-plate test, indicating their potential to control acute pain. nih.gov

These models, while not specific to this compound analogues, represent the standard methodologies used to evaluate the antinociceptive activity of new chemical entities. The data gathered from these tests help to characterize the analgesic potential and the possible mechanisms of action of the compounds.

Table 1: Antinociceptive Activity of Representative Heterocyclic Compounds in Preclinical Pain Models

AllFormalin TestHot Plate Test

| Compound Class/Name | Pain Model | Key Findings | Reference |

|---|---|---|---|

| Triazine Derivative (10a) | Formalin Test | At 200 mg/kg, suppressed the acute phase by 80.6% and the chronic phase by 99.2%. | nih.gov |

| Triazine Derivative (5d) | Formalin Test | Showed antinociceptive effect in the acute phase. | nih.gov |

| Pyrrolidine-2,5-dione Derivative (Compound 6) | Formalin Test | At 45 mg/kg, decreased licking response by 80% in the neurogenic phase. Effective in the inflammatory phase. | mdpi.com |

| Pyrrolidine-2,5-dione Derivative (Compound 3) | Formalin Test | Inactive in the neurogenic phase but strongly reduced pain in the inflammatory phase. | mdpi.com |

| Triazine Derivative (10a) | Hot Plate Test | Demonstrated a significant antinociceptive effect at 200 mg/kg. | nih.gov |

| Triazine Derivative (5c) | Hot Plate Test | Showed significant antinociceptive activity at 200 mg/kg. | nih.gov |

| Enaminone (E139) | Hot Plate Test | Showed antinociceptive activity, which was blocked by GABA receptor antagonists. | nih.gov |

Xenograft Models for Anticancer Efficacy